molecular formula C19H24N2OS B5130095 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine

1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine

Cat. No. B5130095
M. Wt: 328.5 g/mol
InChI Key: RGQKUDZLVIUXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine, also known as BPTP, is a chemical compound that has been studied extensively for its potential therapeutic uses. BPTP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has also been found to induce apoptosis, or programmed cell death, in cancer cells. In the case of antiviral activity, 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.
Biochemical and Physiological Effects:
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been shown to induce cell cycle arrest and inhibit the activity of certain signaling pathways involved in cell proliferation and survival. 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In the case of antiviral activity, 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine. One potential direction is the development of new derivatives of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine with improved activity and reduced toxicity. Another direction is the investigation of the mechanism of action of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine in greater detail, particularly in the case of its antiviral activity against HIV. Finally, the potential therapeutic uses of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine in other fields, such as antifungal therapy, could also be explored.

Synthesis Methods

The synthesis of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine involves the reaction between 1-benzylpiperazine and 5-propyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine.

Scientific Research Applications

1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been studied for its potential therapeutic uses in various fields. In the field of oncology, 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer cells. 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has also been studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). In addition, 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been found to exhibit antifungal activity against various fungal strains.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-2-6-18-13-17(15-23-18)19(22)21-11-9-20(10-12-21)14-16-7-4-3-5-8-16/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQKUDZLVIUXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(5-propylthiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.